1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester
Overview
Description
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester is a bendamustine intermediate . It has a molecular weight of 261.32 and a molecular formula of C14H19N3O2 .
Synthesis Analysis
In the synthesis process, 50 g of 1-methyl-5-nitro-1H-benzimidazole-2-butyric acid ethyl ester is added to a hydrogenation reaction kettle along with 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate . The hydrogen pressure is controlled at 0.1 - 0.2 MPa, and the reaction solution is allowed to react for 15 hours at 25 °C . The reaction endpoint is monitored using TLC . The filtrate is collected by decompression filtering the fluid at 35 °C . After drying the filtrate under reduced pressure, 75 ml of ethyl acetate is added, and the mixture is stirred for 0.5 hours at 70 °C . The mixture is then stirred for 0.5 hours at 5 °C, allowed to crystallize for 2 hours at 5 °C, and then filtered . The filter cake is washed with acetic acid ethyl ester and dried under decompression for 5 hours at 50 °C to yield 35 g of this compound, with a yield of 77.8% .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H19N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a hydrogenation reaction .Physical and Chemical Properties Analysis
This compound has a melting point of 130-135°C and a predicted boiling point of 471.6±25.0 °C . Its predicted density is 1.21±0.1 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Corrosion Inhibition : A related compound, "1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester", has been evaluated as a corrosion inhibitor for steel in hydrochloric acid. It significantly reduced the corrosion rate with an efficiency of up to 98.5% (Herrag et al., 2007).
Pharmaceutical Research : The compound has been explored in pharmaceutical research for the development of nonpeptide angiotensin II receptor antagonists. Such compounds, including derivatives of benzimidazole-7-carboxylic acids, have shown potential as prodrugs for improving oral bioavailability and efficacy in hypertension treatment (Kubo et al., 1993).
Co-Crystallization Studies : Co-crystallization of a benzimidazole derivative (similar to the compound ) with carboxylic acids has been performed, leading to the development of compounds with varied thermal stability and conformational states, which could have implications in material science and pharmaceuticals (Zhai et al., 2017).
Antineoplastic and Antifilarial Agents : A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, closely related to the compound , revealed potential applications as antineoplastic and antifilarial agents. Some of these compounds showed significant growth inhibition in certain cell lines and antifilarial activity (Ram et al., 1992).
Fluorescence Applications : Research on rhenium tricarbonyl core complexes with benzimidazole derivatives, including those similar to "1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester", indicated potential applications in fluorescence and luminescence studies (Wei et al., 2006).
Antimicrobial Activity : Some benzimidazole derivatives have shown promising results in in vitro antimicrobial activity studies, suggesting potential use in developing new antimicrobial agents (Abdellatif et al., 2013).
Biological Activity Evaluation : The compound "2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester", closely related to the compound , has been evaluated for antibacterial activity, highlighting its potential in medical applications (Ghani & Mansour, 2011).
Synthesis Optimization : The synthetic process of bendamustin, which involves "this compound", has been optimized for higher purity, indicating the compound's role in pharmaceutical manufacturing (Zhan, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate , suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes .
Mode of Action
As an intermediate of bendamustine, it may share similar mechanisms, such as alkylating dna and rna, leading to dna strand breaks and apoptosis .
Biochemical Pathways
Given its structural similarity to bendamustine, it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
Some properties can be inferred from its chemical structure :
- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its small molecular weight (261.32 g/mol) .
- Distribution : The compound may distribute widely in the body due to its lipophilic nature .
- Metabolism : The compound is likely metabolized in the liver, although the specific enzymes involved are not known .
- Excretion : The compound is likely excreted in the urine and feces .
Result of Action
As an intermediate of bendamustine, it may induce dna damage and trigger apoptosis .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH of the environment, as well as the presence of other substances that could interact with the compound .
Properties
IUPAC Name |
ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMGOLYNZBZPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652641 | |
Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-73-5 | |
Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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